molecular formula C14H20BrNO3 B1412358 Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2202710-79-8

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No. B1412358
M. Wt: 330.22 g/mol
InChI Key: VFSLWSBLMKAGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate is a chemical compound with the molecular formula C12H15BrO2 . It is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H15BrO2 . Unfortunately, the specific 3D structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate has a molecular weight of 271.15 . It is a solid or semi-solid or liquid at room temperature . The compound has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Synthesis of Spirocyclic Indolines

Research by Hodges et al. (2004) details the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate derivatives, leading to high yields of spirocyclic indoline lactones. This process contradicts previous publications that reported failed cyclizations under similar conditions, showcasing the compound's utility in synthesizing complex organic molecules (Hodges, Wang, & Riley, 2004).

Photocatalytic Degradation Studies

Sakkas et al. (2007) investigated the photocatalytic degradation of salbutamol, highlighting the compound's role in the environmental breakdown of pharmaceutical agents. This study, although not directly related to "Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate," shows the broader context of related tert-butyl compounds in environmental science (Sakkas et al., 2007).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

tert-butyl 2-[[1-(4-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)8-16-12(9-17)10-4-6-11(15)7-5-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSLWSBLMKAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(1-(4-bromophenyl)-2-hydroxyethylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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